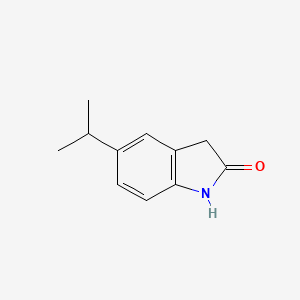

5-Isopropylindolin-2-one

Übersicht

Beschreibung

5-Isopropylindolin-2-one is a chemical compound with the CAS Number: 156232-25-6 and a molecular weight of 175.23 . Its IUPAC name is 5-isopropyl-1,3-dihydro-2H-indol-2-one .

Molecular Structure Analysis

The molecular structure of a compound like 5-Isopropylindolin-2-one can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Shankaraiah et al. (2019) explored the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives using 5-amino-1-isopropylindolin-2-one. These compounds displayed significant antimicrobial activities, with certain derivatives showing potent activity at concentrations of 75 and 100 μg/mL (Shankaraiah, Sunitha, Angajala, & Madhu, 2019).

Vasomotor Effects in Vascular Diseases

Marlière et al. (2002) investigated the vasomotor effects of 5-series F(2)-isoprostanes, which are markers of lipid peroxidation in vascular diseases. The study concluded that 5-F(2t)-IsoP and its 5-epimer have no vasomotor effects on various vessels, indicating they are unlikely to be involved in the pathogenesis of vascular diseases (Marlière et al., 2002).

Synthesis of Novel Compounds

Kim et al. (2001) developed a new one-pot procedure for the synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives. This process utilized glycolaldehyde dimer as a bifunctional component, showcasing an efficient synthesis method for these compounds (Kim, Choi, Keum, Kang, Lee, Koh, & Kim, 2001).

Inhibition of Monoamine Oxidase

Herraiz and Brandt (2014) studied 5-(2-Aminopropyl)indole (5-IT), finding it to be a selective, competitive, and reversible inhibitor of monoamine oxidase-A (MAO-A). This suggests potential applications in modifying serotonergic/monoaminergic effects (Herraiz & Brandt, 2014).

Antioxidant Activity and DNA Binding

A study by Yılmaz et al. (2020) on a novel phthalide derivative showed notable antioxidant activities and DNA binding affinity. This research highlights the potential of 5-Isopropylindolin-2-one derivatives in biochemical applications (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).

Development of Anticancer Agents

Research into the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles by Yan et al. (2013) aimed at creating anti-cancer agents. Certain compounds showed impressive growth inhibitory activities against various tumor cell lines (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).

Wirkmechanismus

Target of Action

5-Isopropylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-Isopropylindolin-2-one, may interact with their targets to induce a range of changes at the molecular level.

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is known to be involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 5-Isopropylindolin-2-one may have similar effects.

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7(2)8-3-4-10-9(5-8)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDZCMDQOGRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259589 | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156232-25-6 | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156232-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)